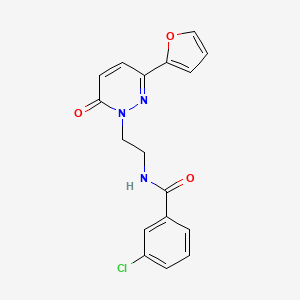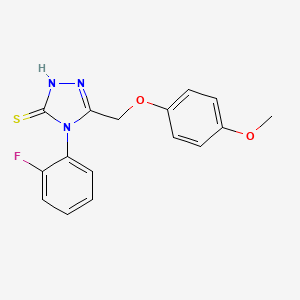
Azepan-4-ylurea;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-4-ylurea;dihydrochloride is a chemical compound with the CAS Number: 2305256-01-1 . It has a molecular weight of 230.14 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.14 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
1. Neurological and Psychiatric Disorders
- Metabotropic Glutamate Receptor 5 (mGlu5) Inhibition: A study explored the use of a novel compound, CTEP, as an mGlu5 negative allosteric modulator with potential applications in depression, Parkinson's disease, and fragile X syndrome (Lindemann et al., 2011).
2. Cancer Research
- Azepane-Based Compounds in Therapeutics: Azepane-based compounds have shown a variety of pharmacological properties, including applications in anti-cancer therapies. The development of new azepane-containing analogs is a prominent research topic in medicinal chemistry (Zha et al., 2019).
3. Pharmacokinetics and Drug Metabolism
- Effects on Drug Glucuronidation: Research has investigated the effect of various drugs on the glucuronidation of zidovudine, a treatment for AIDS or ARC. This study is crucial for understanding drug interactions and metabolism (Sim et al., 1991).
4. Pharmaceutical Development
- Synthesis of Novel Azepane Derivatives: A study focused on the structure-based optimization of novel azepane derivatives as PKB inhibitors, which are significant in the development of new therapeutic drugs (Breitenlechner et al., 2004).
5. Anaphylaxis and Allergic Reactions
- Inhibition of Leukotriene-Mediated Anaphylaxis: Research has been conducted on Azelastine, a compound related to Azepan-4-ylurea, to study its effects in inhibiting leukotriene-mediated acute lung anaphylaxis, suggesting its potential as an antiallergic agent (Chand et al., 1986).
6. Cognitive Impairment
- Histone Deacetylase Inhibitors for Vascular Cognitive Impairment: The study of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates as histone deacetylase inhibitors showed their potential in improving vascular cognitive impairment, which correlates with dementia (Kaur et al., 2019).
7. Cardiovascular Health
- Neuropeptide Y Y(2) Receptor Antagonism: A study introduced BIIE0246, a selective and high-affinity neuropeptide Y Y(2) receptor antagonist, potentially beneficial in cardiovascular health (Doods et al., 1999).
Safety and Hazards
The safety information available indicates that Azepan-4-ylurea;dihydrochloride has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
azepan-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)10-6-2-1-4-9-5-3-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKLZKCRNYQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)


![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)
![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)

